molecular formula C10H11N5 B11901082 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile

Cat. No.: B11901082
M. Wt: 201.23 g/mol
InChI Key: KPWRPTFUPYTAST-UHFFFAOYSA-N
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Description

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a complex organic compound that features a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core through cyclization reactions. For instance, pyrrole derivatives can be reacted with triazine precursors under specific conditions to form the desired fused heterocycle .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Amino Group (-NH₂)

The primary amine participates in nucleophilic substitution and phosphorylation reactions. In structurally related compounds (e.g., GS-5734 prodrug derivatives), the amino group reacts with phosphoramidate electrophiles under Brønsted basic (e.g., t-BuMgCl) or Lewis acidic (e.g., MgCl₂) conditions in polar aprotic solvents to form phosphoramidate prodrugs . Typical yields range from 10–70%, with diastereomeric ratios of 1.5–2.6:1 at phosphorus .

Nitrile Group (-CN)

The nitrile undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions. While direct data for this compound is limited, analogous nitrile-containing pyrrolotriazine derivatives show this reactivity .

Pyrrolo[2,1-f] triazine Core

The fused heterocycle enables electrophilic aromatic substitution (EAS) at electron-rich positions. For example, halogenation or nitration may occur at C-7 or C-8 due to the electron-donating effects of the pyrrole nitrogen .

Phosphoramidate Prodrug Formation

A critical reaction involves coupling the amino group with prodrug electrophiles like p-nitrophenol (PNP) or pentafluorophenol (PFP). Representative conditions and outcomes include:

ReagentConditionsYieldDiastereomeric Ratio
PNP electrophilet-BuMgCl, THF, 0°C10–43%1.5–2.6:1
PFP electrophileMgCl₂, DMF, rt60–70%1.5–2.6:1

This reaction is pivotal for enhancing pharmacokinetic properties in drug candidates .

Hydrolysis of Nitrile

Under basic conditions (e.g., NaOH/H₂O), the nitrile converts to a carboxylate, while acidic conditions (e.g., HCl/H₂O) yield an amide. Experimental validation for this compound is pending, but analogous systems confirm this pathway .

Heterocyclic Modifications

The pyrrolotriazine core can undergo cycloaddition or alkylation. For instance, magnesium-halogen exchange reactions with t-BuMgCl enable functionalization at C-5 or C-7 positions .

Comparative Reactivity with Structural Analogs

The table below highlights reactivity differences between the target compound and related derivatives:

CompoundKey ReactivityBiological Relevance
3-Amino-2-(pyrrolotriazin-methyl)propanenitrilePhosphorylation, nitrile hydrolysisProdrug synthesis, enzyme inhibition
BMS-901715 Piperidine-amide formation, tetrazole couplingMET kinase inhibition
GS-5734 derivatives Phosphoramidate couplingAntiviral activity

Mechanistic Insights

  • Phosphorylation : The amino group attacks the electrophilic phosphorus center in prodrug precursors, forming a P–N bond. Steric and electronic factors influence diastereoselectivity .

  • Nitrile Reactivity : Hydrolysis proceeds via a tetrahedral intermediate, with rate dependence on pH and solvent polarity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile may serve as inhibitors for enzymes involved in cancer progression. Specifically, they have shown promise as tankyrase inhibitors and phosphoinositide 3-kinase inhibitors, which are critical targets in cancer therapy. The ability to inhibit these pathways suggests that this compound could be developed into a therapeutic agent for various cancers.

Case Study:
A study demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazin exhibited significant cytotoxicity against cancer cell lines. Further investigation into the specific interactions of this compound with cancer-related proteins is ongoing.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been explored for their anticonvulsant properties.

Case Study:
In preclinical models of epilepsy, certain pyrrolo[2,1-f][1,2,4]triazin derivatives demonstrated efficacy in reducing seizure frequency. This indicates that this compound could be investigated further for its potential anticonvulsant effects.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies can help identify binding affinities and mechanisms of action against specific proteins involved in disease pathways.

Target ProteinBinding AffinityPotential Application
TankyraseHighCancer therapy
PI3KModerateMetabolic disorders

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes can be explored through various biochemical assays. Initial findings suggest it may inhibit enzymes linked to metabolic pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies involving nucleophilic substitutions and cycloadditions. Research on its derivatives is essential to enhance its pharmacological profiles and discover new therapeutic applications.

Table: Comparison of Similar Compounds

Compound NameStructureNotable Features
3-Amino-5H-pyrrolo[2,3-e]-1,2,4-triazineStructureExhibits anti-cancer properties
Pyrrolo[2,1-f][1,2,4]triazine derivativesVariousKnown for diverse biological activities
5-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazineStructurePotential phosphoinositide 3-kinase inhibitors

Mechanism of Action

The mechanism of action of 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibition can disrupt the signaling pathways that promote tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Biological Activity

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile is a complex organic compound characterized by its unique structural features, including a pyrrolo[2,1-f][1,2,4]triazin moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of functional groups such as amino and nitrile suggests that it may interact with various biological targets, leading to significant therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N5C_{10}H_{11}N_5, with a molecular weight of approximately 201.23 g/mol. Its structure includes:

  • Pyrrole ring : Contributes to the compound's reactivity and biological interactions.
  • Triazine ring : Known for its role in various biological processes.
  • Amino group : Potentially acts as a nucleophile in biochemical reactions.
  • Nitrile group : Reactive towards hydrolysis, which can influence its biological activity.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. They have been identified as potential inhibitors of enzymes and receptors involved in cancer progression:

CompoundActivityReference
Tankyrase InhibitorsInhibit cancer cell proliferation
Phosphoinositide 3-Kinase InhibitorsTarget signaling pathways in tumors

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Similar pyrrolo derivatives have been reported to possess antibacterial and antifungal activities. For example:

StudyFindingsReference
Novel Pyrrolo DerivativesHigh antibacterial and antifungal efficacy compared to commercial antibiotics
Benzothiazole HydrazonesEffective against malaria parasites in vitro and in vivo

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific proteins involved in critical signaling pathways related to cancer and metabolism. Techniques such as molecular docking studies are being employed to elucidate these interactions further.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that derivatives inhibited the growth of various cancer cell lines through modulation of key signaling pathways.
    • Results indicated a dose-dependent response with significant reductions in cell viability.
  • Antimicrobial Efficacy :
    • Another investigation into pyrrolo derivatives revealed their effectiveness against resistant strains of bacteria and fungi.
    • The compounds showed minimal toxicity to mammalian cells while effectively reducing microbial load.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-(aminomethyl)-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile

InChI

InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2

InChI Key

KPWRPTFUPYTAST-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1CC(CN)C#N)C=NC=N2

Origin of Product

United States

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